molecular formula C13H8ClNO2S3 B14667187 S-1,3-Benzothiazol-2-yl 4-chlorobenzene-1-sulfonothioate CAS No. 41978-04-5

S-1,3-Benzothiazol-2-yl 4-chlorobenzene-1-sulfonothioate

Cat. No.: B14667187
CAS No.: 41978-04-5
M. Wt: 341.9 g/mol
InChI Key: IHRNPXNPMPUVNB-UHFFFAOYSA-N
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Description

S-1,3-Benzothiazol-2-yl 4-chlorobenzene-1-sulfonothioate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Preparation Methods

The synthesis of S-1,3-Benzothiazol-2-yl 4-chlorobenzene-1-sulfonothioate typically involves the reaction of 2-mercaptobenzothiazole with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .

Chemical Reactions Analysis

S-1,3-Benzothiazol-2-yl 4-chlorobenzene-1-sulfonothioate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

S-1,3-Benzothiazol-2-yl 4-chlorobenzene-1-sulfonothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-1,3-Benzothiazol-2-yl 4-chlorobenzene-1-sulfonothioate involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. In cancer cells, it inhibits key enzymes involved in cell division and proliferation, thereby inducing apoptosis .

Comparison with Similar Compounds

S-1,3-Benzothiazol-2-yl 4-chlorobenzene-1-sulfonothioate can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .

Properties

CAS No.

41978-04-5

Molecular Formula

C13H8ClNO2S3

Molecular Weight

341.9 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfonylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C13H8ClNO2S3/c14-9-5-7-10(8-6-9)20(16,17)19-13-15-11-3-1-2-4-12(11)18-13/h1-8H

InChI Key

IHRNPXNPMPUVNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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